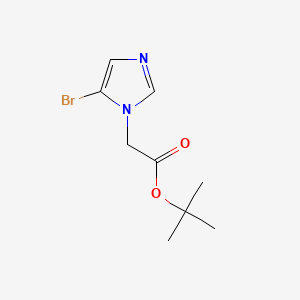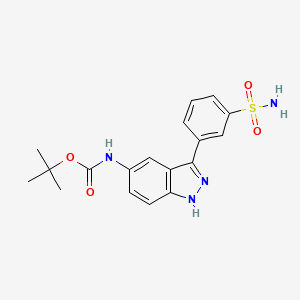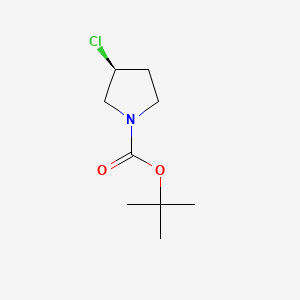
(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C9H16ClNO2 . It has an average mass of 205.682 Da and a monoisotopic mass of 205.086960 Da .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, it is known that pyrrolidine derivatives can be synthesized through various methods. For instance, a study on the synthesis of a related compound, spiroindolinone pyrrolidinecarboxamide, was found .Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C9H16ClNO2, an average mass of 205.682 Da, and a monoisotopic mass of 205.086960 Da .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
One notable application is in the enantioselective synthesis of substituted pyrrolidines, demonstrating a practical asymmetric synthesis via a nitrile anion cyclization strategy. This method achieves high yields and enantiomeric excesses, showcasing the compound's utility in generating chiral pyrrolidine derivatives with potential pharmaceutical applications (Chung et al., 2005).
Crystal Structure Analysis
The compound has also been used as a precursor in the synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate. X-ray diffraction studies of this compound provide insights into its molecular configuration and the effects of substitutions on its structural properties (Naveen et al., 2007).
Supramolecular Chemistry
Research into the diverse supramolecular arrangement of substituted oxopyrrolidine analogues, influenced by weak intermolecular interactions, highlights the role of (S)-tert-Butyl 3-chloropyrrolidine-1-carboxylate derivatives in constructing complex molecular assemblies. These studies provide valuable insights into how such compounds can be used to engineer new materials with specific properties (Samipillai et al., 2016).
Synthetic Methodologies
The compound's utility extends to the development of synthetic methodologies, such as the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates. This highlights its role in accessing novel macrocyclic Tyk2 inhibitors, illustrating the potential for this compound derivatives in drug discovery and development (Sasaki et al., 2020).
Continuous Flow Synthesis
Additionally, the compound finds application in continuous flow synthesis, exemplified by the one-step synthesis of pyrrole-3-carboxylic acid derivatives. This innovative approach leverages the compound for streamlined synthesis processes, demonstrating its versatility in modern organic synthesis (Herath & Cosford, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl (3S)-3-chloropyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJADPWUALFXHF-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693556 |
Source


|
| Record name | tert-Butyl (3S)-3-chloropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289584-82-2 |
Source


|
| Record name | tert-Butyl (3S)-3-chloropyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
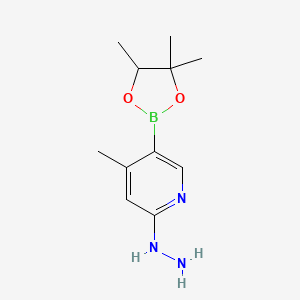
![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B566935.png)
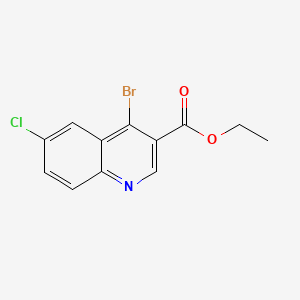
![Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy](/img/structure/B566941.png)
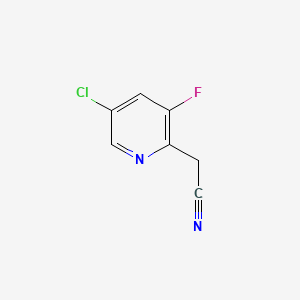


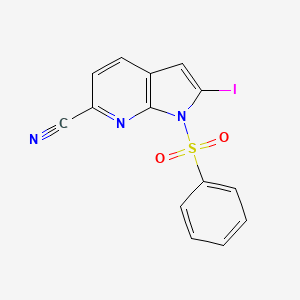

![4-(methylthio)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B566949.png)


